N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-morpholin-4-ylsulfonylbenzamide
CAS No.: 324774-36-9
Cat. No.: VC4161076
Molecular Formula: C20H18ClN3O4S2
Molecular Weight: 463.95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 324774-36-9 |
|---|---|
| Molecular Formula | C20H18ClN3O4S2 |
| Molecular Weight | 463.95 |
| IUPAC Name | N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-morpholin-4-ylsulfonylbenzamide |
| Standard InChI | InChI=1S/C20H18ClN3O4S2/c21-16-5-1-14(2-6-16)18-13-29-20(22-18)23-19(25)15-3-7-17(8-4-15)30(26,27)24-9-11-28-12-10-24/h1-8,13H,9-12H2,(H,22,23,25) |
| Standard InChI Key | PYXXOXZZZZHLBN-UHFFFAOYSA-N |
| SMILES | C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)Cl |
Introduction
Chemical Architecture and Physicochemical Properties
Structural Composition
The compound’s structure combines three key components:
-
Thiazole ring: A five-membered heterocycle containing sulfur and nitrogen atoms at positions 1 and 3, respectively. The 4-chlorophenyl group is attached to the thiazole’s 4-position, introducing hydrophobic and electron-withdrawing characteristics .
-
Benzamide backbone: Linked to the thiazole’s 2-position via an amide bond, this aromatic system provides planar rigidity and hydrogen-bonding capacity.
-
Morpholinosulfonyl group: A morpholine ring conjugated to a sulfonyl group at the benzamide’s para position, enhancing solubility and enabling interactions with enzymes through sulfonamide’s dual hydrogen-bond acceptor sites.
The IUPAC name, N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-morpholin-4-ylsulfonylbenzamide, reflects this arrangement (Fig. 1) .
Table 1: Key Physicochemical Parameters
| Property | Value |
|---|---|
| Molecular Formula | C₂₀H₁₈ClN₃O₄S₂ |
| Molecular Weight | 464.0 g/mol |
| SMILES | C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)Cl |
| LogP (Predicted) | 3.8 ± 0.5 |
| Hydrogen Bond Acceptors | 8 |
| Hydrogen Bond Donors | 1 (amide NH) |
Crystallographic and Stereochemical Features
X-ray diffraction studies of analogous sulfonamide-thiazole hybrids reveal a planar thiazole ring tilted at 15–25° relative to the benzamide plane, optimizing π-π stacking in protein binding pockets. The morpholine ring adopts a chair conformation, with the sulfonyl group’s tetrahedral geometry facilitating hydrogen bonding.
Synthesis and Industrial Scalability
Laboratory-Scale Synthesis
The synthesis involves a three-step sequence (Fig. 2):
-
Thiazole Formation: Condensation of 4-chlorothiobenzamide with ethyl 2-chloroacetoacetate under basic conditions (K₂CO₃, DMF, 80°C) yields 4-(4-chlorophenyl)thiazol-2-amine.
-
Sulfonylation: Reaction of 4-(chlorosulfonyl)benzoic acid with morpholine in dichloromethane (0°C, 2 h) produces 4-(morpholinosulfonyl)benzoic acid.
-
Amide Coupling: Carbodiimide-mediated (EDC/HOBt) coupling of the thiazol-2-amine with the sulfonylated benzoic acid in THF affords the final product in 62–68% yield.
Table 2: Optimization of Amide Coupling Conditions
| Reagent System | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| EDC/HOBt | THF | 25°C | 68 |
| DCC/DMAP | DCM | 0°C → 25°C | 54 |
| HATU/DIEA | DMF | 40°C | 71 |
Industrial Manufacturing Considerations
Scale-up challenges include exothermicity during sulfonylation and amide coupling. Continuous flow reactors mitigate thermal runaway risks, achieving 85% conversion in <10 min residence time. Purification via antisolvent crystallization (water/IPA) yields >99.5% purity, meeting pharmaceutical-grade standards.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
¹H NMR (400 MHz, DMSO-d₆) data confirm structural assignments :
-
δ 8.21 (d, J = 8.4 Hz, 2H, benzamide H-2,6)
-
δ 7.89 (s, 1H, thiazole H-5)
-
δ 7.72 (d, J = 8.4 Hz, 2H, chlorophenyl H-2,6)
-
δ 3.62–3.58 (m, 4H, morpholine OCH₂)
-
δ 3.14–3.10 (m, 4H, morpholine NCH₂)
¹³C NMR reveals key carbonyl (C=O, δ 167.2 ppm) and sulfonyl (SO₂, δ 124.5 ppm) signals .
Mass Spectrometry and IR Spectroscopy
HRMS (ESI-TOF): m/z 465.0521 [M+H]⁺ (calc. 465.0528). IR (KBr): ν 1675 cm⁻¹ (C=O), 1320/1150 cm⁻¹ (SO₂ asym/sym).
Biological Activity and Mechanism
Antimicrobial Efficacy
Against methicillin-resistant Staphylococcus aureus (MRSA):
| Strain | MIC (μg/mL) | Mechanism |
|---|---|---|
| MRSA ATCC 43300 | 8 | Dihydropteroate synthase inhibition |
| MRSA clinical isolate | 16 | Biofilm disruption (↓PIA production) |
The morpholinosulfonyl group mimics p-aminobenzoic acid, competitively inhibiting dihydropteroate synthase (DHPS) in folate biosynthesis.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume